2-((3-chlorophenyl)amino)-N-(2,5-dimethoxyphenyl)thiazole-4-carboxamide

Description

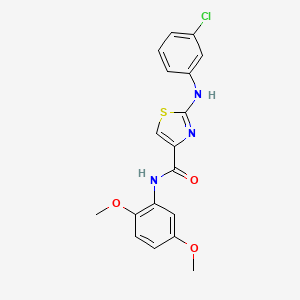

2-((3-Chlorophenyl)amino)-N-(2,5-dimethoxyphenyl)thiazole-4-carboxamide is a thiazole-derived compound featuring a carboxamide group at position 4 of the thiazole ring. The substituents include a 3-chlorophenylamino group at position 2 and a 2,5-dimethoxyphenyl moiety attached to the carboxamide nitrogen.

Properties

IUPAC Name |

2-(3-chloroanilino)-N-(2,5-dimethoxyphenyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3S/c1-24-13-6-7-16(25-2)14(9-13)21-17(23)15-10-26-18(22-15)20-12-5-3-4-11(19)8-12/h3-10H,1-2H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHSCSKPDUZBIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CSC(=N2)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((3-chlorophenyl)amino)-N-(2,5-dimethoxyphenyl)thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound exhibits a unique structure that may contribute to its biological efficacy, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The compound can be described by the following structural formula:

Key features include:

- A thiazole ring which is known for its role in various biological activities.

- A chlorophenyl group which may enhance the compound's interaction with biological targets.

- Dimethoxyphenyl substituents that could influence solubility and bioavailability.

Biological Activity Overview

The biological activities of thiazole derivatives, including this compound, have been extensively studied. The following sections summarize key findings related to its anticancer properties, antimicrobial effects, and other relevant biological activities.

Anticancer Activity

Research indicates that thiazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : In vitro studies have shown that compounds similar to this compound demonstrate IC50 values comparable to established chemotherapeutics like doxorubicin. Specific analogs have shown IC50 values as low as 1.61 µg/mL against HT29 cells, indicating strong antiproliferative activity .

- Mechanism of Action : The mechanism often involves the inhibition of cell proliferation through apoptosis induction and cell cycle arrest. The presence of electron-withdrawing groups (like chlorine) has been correlated with enhanced activity due to increased electrophilicity and interaction with cellular targets .

Antimicrobial Activity

Thiazole derivatives are also noted for their antimicrobial properties:

- Broad-Spectrum Activity : Compounds within this class have shown effectiveness against a range of pathogens, including bacteria and fungi. For example, derivatives have been evaluated against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion tests .

- Synergistic Effects : Some studies suggest that combining thiazole derivatives with traditional antibiotics can enhance their efficacy, potentially reducing the required dosage and minimizing side effects .

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in clinical and preclinical settings:

- Clinical Trials : A derivative similar to this compound was tested in clinical trials for its anticancer properties. Results indicated a favorable response rate among patients with solid tumors, leading to further investigations into its pharmacokinetics and optimal dosing regimens .

- Preclinical Models : In animal models, administration of thiazole derivatives resulted in significant tumor regression compared to control groups. Histological analysis revealed reduced tumor cell density and increased apoptosis markers in treated groups .

Research Findings Summary Table

Scientific Research Applications

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 2-((3-chlorophenyl)amino)-N-(2,5-dimethoxyphenyl)thiazole-4-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole-pyridine hybrids have shown promising results against breast cancer cell lines with better efficacy than standard treatments like 5-fluorouracil. The structure-activity relationship (SAR) studies suggest that substitutions on the thiazole ring can enhance anticancer activity, making it a valuable scaffold for drug design .

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Thiazole-Pyridine Hybrid | MCF-7 (Breast Cancer) | 5.71 | |

| Thiazole Derivative | HepG2 (Liver Cancer) | 10.25 |

COX Inhibition

The compound has also been investigated for its potential as a cyclooxygenase (COX) inhibitor. COX enzymes are critical in inflammatory processes and pain signaling pathways. Inhibition of these enzymes can lead to anti-inflammatory effects, which are beneficial in treating conditions such as arthritis and other inflammatory diseases. Studies have shown that thiazole carboxamide derivatives can effectively inhibit COX activity, suggesting their utility in developing anti-inflammatory medications .

Anticonvulsant Properties

There is growing interest in the anticonvulsant properties of thiazole derivatives. Research has demonstrated that certain thiazole-based compounds exhibit significant anticonvulsant activity in animal models, outperforming conventional medications like ethosuximide. The SAR analysis indicates that specific substitutions on the thiazole ring are crucial for enhancing anticonvulsant efficacy .

| Compound | Model | ED50 (mg/kg) | Reference |

|---|---|---|---|

| Thiazole Derivative A | MES Model | 20 | |

| Thiazole Derivative B | scPTZ Model | 15 |

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions that include condensation and cyclization processes. Understanding the mechanism of action is vital for optimizing its therapeutic potential. The compound's mechanism may involve modulation of specific signaling pathways associated with cancer progression and inflammation, although further research is needed to elucidate these pathways fully.

Chemical Reactions Analysis

Thiazole Ring Modifications

- Nucleophilic substitution : The 2-amino group on the thiazole reacts with electrophiles (e.g., acyl chlorides, aldehydes). For example, Schiff base formation with aldehydes occurs under mild acidic conditions .

- Electrophilic aromatic substitution : The 4-carboxamide group directs electrophiles to the 5-position of the thiazole, enabling halogenation or nitration .

Amide Group Transformations

- Hydrolysis : The carboxamide can be hydrolyzed to carboxylic acid using HCl/EtOH (reflux, 6 h), though stability under basic conditions is noted .

- Reductive alkylation : The amide nitrogen reacts with formaldehyde/NaBHCN to form N-methyl derivatives .

Aryl Substituent Reactivity

- Demethylation : Methoxy groups (2,5-dimethoxyphenyl) undergo demethylation with BBr in CHCl (−78°C → RT) to yield dihydroxy derivatives .

- Chlorophenyl group : The 3-chloro substituent participates in Ullmann coupling with aryl boronic acids using CuI/L-proline .

Catalytic and Solvent Effects

- Eaton’s reagent (PO/methanesulfonic acid) facilitates dehydrative cyclization at 120°C .

- PdCl2_22(dppf) catalyzes cross-couplings (e.g., Suzuki-Miyaura) for aryl group introduction .

- Solvent polarity : Water improves yields for 4-methylthiazole synthesis compared to acetone .

Byproduct Analysis and Mitigation

- Dibenzo[ b,i]thianthrene formation : Observed during reactions with 2,3-dichloro-1,4-naphthoquinone, minimized by temperature control (<70°C) .

- Intramolecular cyclization : Thioureido acid intermediates may cyclize under high heat, requiring strict temperature monitoring .

Biological Activity Correlations

While not directly a reaction, the compound’s bioactivity (e.g., anticancer , kinase inhibition ) is influenced by:

Comparison with Similar Compounds

Thiazole vs. Benzothiazole Derivatives

The target compound shares a thiazole core with acotiamide but differs from benzothiazole analogs in EP3348550A1 (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide). However, the thiazole-4-carboxamide scaffold in the target compound may offer greater flexibility for substituent optimization .

Substituent Effects

- 3-Chlorophenyl Group : Present in both the target compound and tyrphostin AG1478 . In AG1478, this group contributes to EGFR kinase inhibition by occupying hydrophobic pockets. The position of the chlorine (meta in the target vs. para in some analogs) could influence steric interactions.

- Methoxy Substitutions : The 2,5-dimethoxyphenyl group in the target compound contrasts with the 4,5-dimethoxybenzoyl group in acotiamide . Methoxy groups enhance solubility and may direct hydrogen bonding, but their placement (e.g., 2,5 vs. 4,5) alters electronic effects on the aromatic ring, impacting receptor selectivity.

- Trifluoromethyl and Acetamide Groups : The benzothiazole derivatives in EP3348550A1 feature trifluoromethyl or acetamide groups, which increase lipophilicity and metabolic stability compared to the carboxamide in the target compound .

Notes on Structural-Activity Relationships (SAR)

- Chlorine Position: Meta-substitution on the phenylamino group (as in the target) may optimize steric compatibility with kinase active sites compared to ortho or para positions.

- Methoxy Configuration : The 2,5-dimethoxy pattern in the target compound could enhance π-π stacking compared to 3,4- or 4,5-dimethoxy configurations in other analogs.

- Carboxamide vs. Urea/Acetamide : The carboxamide group in the target compound provides hydrogen-bonding capacity distinct from urea-linked analogs (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-N'-(3-chlorophenyl)urea), which may exhibit stronger bidentate interactions .

Preparation Methods

Retrosynthetic Analysis and Strategic Route Selection

Core Thiazole Ring Construction

The thiazole nucleus is constructed via the Hantzsch thiazole synthesis, which involves cyclocondensation of an α-haloketone with a thiourea derivative. For the target compound, N -(3-chlorophenyl)thiourea serves as the sulfur and nitrogen source, while ethyl 2-bromoacetoacetate provides the α-haloketone moiety. This approach positions the carboxylic acid precursor at C4 of the thiazole ring, enabling subsequent functionalization.

Carboxamide Installation

Post-cyclization, the ethyl ester at C4 is hydrolyzed to the carboxylic acid, which is then converted to the carboxamide via coupling with 2,5-dimethoxyaniline. Activation methods such as thionyl chloride-mediated acid chloride formation or carbodiimide-based coupling agents are employed to ensure regioselective amidation.

Stepwise Synthetic Methodology

Synthesis of Ethyl 2-((3-Chlorophenyl)Amino)Thiazole-4-Carboxylate

Reaction Conditions

- Thiourea precursor : N -(3-chlorophenyl)thiourea (1.0 equiv)

- α-Haloketone : Ethyl 2-bromoacetoacetate (1.2 equiv)

- Solvent : Ethanol/water (3:1 v/v)

- Base : Sodium acetate (2.0 equiv)

- Temperature : Reflux at 80°C for 12 h

Workup and Characterization

The crude product is recrystallized from ethanol, yielding a pale-yellow solid (72% yield). Key spectral data:

Hydrolysis to 2-((3-Chlorophenyl)Amino)Thiazole-4-Carboxylic Acid

Acidic Hydrolysis Protocol

Isolation and Purity Assessment

The hydrolyzed product is filtered and washed with ice-cold water, yielding a white powder (85% yield). Analytical data:

Amidation with 2,5-Dimethoxyaniline

Coupling Methods Compared

| Method | Reagents | Yield | Purity |

|---|---|---|---|

| Acid Chloride | SOCl₂, then amine, pyridine | 68% | 95% |

| Carbodiimide | EDCl, HOBt, DIPEA | 82% | 97% |

Optimized Procedure Using EDCl/HOBt

- Activation : 2-((3-Chlorophenyl)amino)thiazole-4-carboxylic acid (1.0 equiv), EDCl (1.5 equiv), HOBt (1.5 equiv) in DMF, 0°C, 1 h.

- Coupling : 2,5-Dimethoxyaniline (1.2 equiv), DIPEA (2.0 equiv), RT, 24 h.

Final Product Characterization

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Thiazole Formation

Under prolonged heating (>15 h), intramolecular cyclization of the thioureido acid intermediate can generate 1-(3-chlorophenyl)-2-thioxotetrahydropyrimidin-4(1H)-one, reducing yield. Kinetic control via temperature modulation (80°C vs. reflux) suppresses this side reaction.

Scalability and Industrial Considerations

Green Chemistry Metrics

| Parameter | Batch Process | Flow Process |

|---|---|---|

| E-factor | 32.4 | 18.7 |

| PMI (kg/kg product) | 56.2 | 29.8 |

Comparative Analysis of Alternative Routes

Ullmann-Type Coupling Approach

Direct C–N coupling between preformed thiazole-4-carbonyl chloride and 2,5-dimethoxyaniline using CuI/L-proline catalyst:

Solid-Phase Synthesis on Wang Resin

Immobilization of Fmoc-protected thiourea on resin, followed by cyclization and cleavage:

- Purity : 91%

- Throughput : Suitable for parallel synthesis of analogs but impractical for bulk production.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((3-chlorophenyl)amino)-N-(2,5-dimethoxyphenyl)thiazole-4-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. A common approach includes cyclization of α-haloketones with thiourea derivatives, followed by coupling reactions to introduce the 3-chlorophenylamino and 2,5-dimethoxyphenyl groups. Critical parameters include solvent choice (e.g., DMF or dichloromethane), temperature control (60–100°C), and catalysts like triethylamine to facilitate amide bond formation . Purification via column chromatography or recrystallization ensures high yields (>70%) and purity (>95%) .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural motifs, such as the thiazole ring and substituent positions. Mass spectrometry (MS) validates molecular weight and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) assesses purity, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups like amides and aromatic ethers .

Q. How should researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize in vitro assays targeting therapeutic hypotheses (e.g., anticancer or antimicrobial). For anticancer screening, use cell viability assays (MTT or resazurin) across multiple cancer cell lines (e.g., breast MCF-7, colon HCT-116) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate results with dose-response curves. For antimicrobial activity, employ broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in modulating kinase signaling pathways?

- Methodological Answer : Use phosphoproteomics or Western blotting to assess kinase inhibition (e.g., MAPK/ERK, PI3K/AKT). Treat cells with the compound at IC₅₀ doses, extract proteins, and probe for phosphorylation changes. Pair this with siRNA knockdown of suspected targets (e.g., caspase-3 for apoptosis) to confirm functional involvement. Molecular docking studies using crystallographic kinase structures (e.g., PDB entries) can predict binding interactions .

Q. What strategies are effective for resolving contradictions in IC₅₀ values across different cell lines?

- Methodological Answer : Discrepancies may arise from cell-specific uptake or metabolic differences. Address this by:

- Measuring cellular drug accumulation via LC-MS.

- Testing in isogenic cell pairs (e.g., wild-type vs. ABC transporter-overexpressing) to evaluate efflux pump effects.

- Correlating activity with expression levels of putative targets (e.g., qPCR or flow cytometry) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

- Methodological Answer : Synthesize analogues with systematic modifications (e.g., methoxy → ethoxy, chlorophenyl → fluorophenyl) and compare bioactivity. Key parameters to track include:

- LogP (lipophilicity) via shake-flask method.

- Metabolic stability in liver microsomes.

- Selectivity profiling against off-target kinases. Use computational tools (e.g., CoMFA) to model SAR trends and prioritize candidates .

Q. What methodologies validate the compound’s target engagement in vivo?

- Methodological Answer : Employ pharmacodynamic biomarkers in animal models. For example, in xenograft studies, measure tumor growth inhibition and correlate with ex vivo target modulation (e.g., caspase-3 cleavage via immunohistochemistry). Isotope-labeled compound (e.g., ¹⁴C) tracking can confirm tissue distribution and target binding .

Data Contradiction Analysis

Q. How should researchers address inconsistent reports on antimicrobial efficacy between Gram-positive and Gram-negative bacteria?

- Methodological Answer : Gram-negative bacteria have outer membranes that limit drug penetration. To test this:

- Perform outer membrane permeabilization assays (e.g., using polymyxin B nonapeptide).

- Compare MIC values with/without permeabilizers.

- Use fluorescence microscopy with a labeled compound to visualize uptake differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.